molecular formula C9H15NOS B13650724 4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol

4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol

Cat. No.: B13650724
M. Wt: 185.29 g/mol
InChI Key: KUTSQFMZNQAEEQ-UHFFFAOYSA-N
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Description

4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol (CAS 1495891-39-8) is a chiral amino alcohol derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate for the development of novel S1P1 receptor agonists . The stereochemistry of the quaternary carbon center is critically associated with biological activity, with the (R)-configuration being essential for potent S1P1 agonistic function . As such, this building block is invaluable for the design and synthesis of chiral analogues of biologically active molecules, such as the immunomodulator FTY720, and for elucidating structure-activity relationships (SAR) . The molecular formula is C9H15NOS, yielding a molecular weight of 185.29 g/mol . This product is supplied with a purity of 98% . Researchers should note that this compound is characterized by the Canonical SMILES: CC(O)(CCN)CC1=CSC=C1 . As a safety precaution, this material is classified as harmful and irritating; it may cause skin, serious eye, and respiratory irritation and is harmful if swallowed . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

4-amino-2-methyl-1-thiophen-3-ylbutan-2-ol

InChI

InChI=1S/C9H15NOS/c1-9(11,3-4-10)6-8-2-5-12-7-8/h2,5,7,11H,3-4,6,10H2,1H3

InChI Key

KUTSQFMZNQAEEQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(CC1=CSC=C1)O

Origin of Product

United States

Preparation Methods

Key Synthetic Routes

The primary synthetic approach involves condensation reactions between appropriate precursors to form the amino alcohol structure with the thiophene substituent. Typical steps include:

Advanced synthesis may utilize continuous flow reactors to improve reaction efficiency and scalability.

Representative Synthetic Procedure

A typical synthesis might proceed as follows:

  • Preparation of Thiophene-3-yl Intermediate: Starting from 3-bromothiophene, a Grignard reagent (3-thienylmagnesium bromide) is prepared by reaction with magnesium shavings in tetrahydrofuran (THF).
  • Nucleophilic Addition: The Grignard reagent is reacted with a suitable ketone or epoxide to form the butanol backbone with the thiophene ring attached.
  • Amination: The intermediate undergoes aminolysis or reductive amination to introduce the amino group at the 4-position.
  • Purification: The crude product is purified by recrystallization or chromatographic techniques to achieve high purity.

Purification Techniques

Purification is critical to remove unreacted starting materials and by-products. Techniques include:

  • Recrystallization: Using polar solvents to selectively crystallize the target compound.
  • Chromatography: Silica gel column chromatography or preparative HPLC to separate impurities.
  • Temperature-Controlled Crystallization: As applied in related thiophene derivatives, temperature cycling between 30°C and 0°C can enhance purity by selective crystallization.

Analytical Data and Optimization Parameters

The following tables summarize key synthetic methods, reagents, yields, and analytical techniques used to characterize 4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol.

Table 1: Synthetic Routes and Optimization Parameters

Method Reagents/Conditions Yield Range Purity (HPLC) Key Challenges
Aminolysis of epoxide Thiophene-3-yl epoxide, amine, NaOH/EtOH, 60°C 45–60% ≥95% Side reactions during ring-opening
Reductive amination 2-Methyl-2-butanone, thiophene-3-yl amine, NaBH3CN/MeOH 50–70% ≥90% Stereochemical control
Grignard addition 3-Thienylmagnesium bromide, ketone/epoxide, THF 55–65% ≥92% Moisture sensitivity of reagents

Table 2: Analytical Techniques for Structural Validation

Technique Key Data Points Application
¹H NMR δ 1.2 (s, CH3), δ 3.2 (m, thiophene CH2) Confirms backbone and thiophene ring structure
IR Spectroscopy 3400 cm⁻¹ (O–H stretch), 1600 cm⁻¹ (N–H bend) Identification of amino and hydroxyl groups
Mass Spectrometry Molecular ion at m/z 171.26 Molecular weight confirmation
Chiral HPLC Retention time shifts with enantiopure columns Measures enantiomeric purity

Research Findings and Notes on Synthesis

  • The presence of the thiophene ring imparts stability and unique electronic properties to the molecule, facilitating its use in pharmaceutical intermediates.
  • The amino and hydroxyl groups allow for hydrogen bonding, which can be exploited in receptor binding studies.
  • Purification methods adapted from related thiophene derivatives emphasize the importance of temperature-controlled crystallization to achieve high purity and yield.
  • Continuous flow synthesis techniques have been suggested to improve scalability and reproducibility, though detailed protocols remain proprietary.
  • Challenges in synthesis include controlling stereochemistry at the chiral centers and minimizing side reactions such as ring-opening byproducts during aminolysis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol with analogous compounds from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents Notable Properties/Applications
4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol C₉H₁₅NOS 185.29 Amine, Alcohol, Thiophene Thiophen-3-yl, 2-methyl, C4-amino Potential bioactive intermediate
4-(Thiophen-3-yl)butan-2-ol C₈H₁₂OS 156.24 Alcohol, Thiophene Thiophen-3-yl, no amino group Discontinued (lab use only)
2-(Thiophen-2-ylmethylamino)butan-1-ol C₉H₁₅NOS 185.29 Amine, Alcohol, Thiophene Thiophen-2-yl (methyl-linked), C1-alcohol Higher XLogP3 (1.3) vs. target compound
Bitertanol C₂₀H₂₃N₃O₂ 337.42 Triazole, Biphenyl ether, Alcohol Bulky biphenyl and triazole substituents Agrochemical fungicide (Baycor®)
Ethyl 2-((2-ethoxy-...-3-carboxylate C₂₀H₂₃NO₅S 389.46 Amide, Ester, Thiophene Tetrahydrobenzo[b]thiophene core Synthetic intermediate (22% yield)
Key Observations:

Thiophene Positional Isomerism: The 3-position thiophene in the target compound vs. 2-position in alters electronic conjugation. Thiophen-2-ylmethylamino groups () introduce a methylene spacer, decreasing direct electronic effects on the amine.

Amino Group Impact: The primary amine in the target compound enhances basicity and hydrogen-bonding capacity compared to tertiary amines (e.g., N,N-dibenzyl derivatives in ) or amides (). This could improve interactions with biological targets or catalysts.

Steric and Lipophilic Effects: Bitertanol () demonstrates how bulky substituents (biphenyl, triazole) increase lipophilicity (XLogP3 ≈ 4.5 inferred), whereas the target compound’s smaller thiophene and amino group likely favor polar solvent solubility.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions, including alkylation, acylation, or nucleophilic substitution. For example, amino alcohol derivatives can be synthesized via reductive amination or thiophene-functionalized coupling reactions. Reaction conditions such as anhydrous environments (e.g., using LiAlH₄ or NaBH₄ for reductions) and solvent selection (e.g., 1,4-dioxane) are critical for minimizing side products. Industrial-scale methods may employ continuous flow chemistry to enhance efficiency .
  • Key Parameters : Optimize temperature (e.g., room temperature for benzoylation), stoichiometry of reagents (e.g., equimolar ratios for isothiocyanate reactions), and purification techniques (e.g., ice/water precipitation) to improve purity .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structure of 4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol?

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to identify characteristic peaks for the thiophene ring (δ 6.5–7.5 ppm), hydroxyl group (broad singlet near δ 1.5–2.5 ppm), and methyl/amino protons. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
  • X-ray Crystallography : Employ SHELXL for small-molecule refinement to determine absolute configuration and hydrogen-bonding networks. The thiophene sulfur and hydroxyl oxygen often participate in intermolecular interactions, influencing crystal packing .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

  • Properties : LogP (lipophilicity), pKa (acid-base behavior), and solubility in polar/nonpolar solvents. These are measured via HPLC (logP), potentiometric titration (pKa), and shake-flask methods (solubility) .
  • Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess decomposition temperatures, critical for storage and handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. neurotransmitter modulation) for this compound?

  • Experimental Design : Conduct dose-response assays across multiple cell lines or enzyme systems (e.g., acetylcholinesterase vs. monoamine oxidase) to identify target specificity. Use orthogonal assays (e.g., SPR for binding affinity, fluorometric assays for activity) to validate results .
  • Data Analysis : Apply statistical tools (e.g., ANOVA for inter-study variability) and meta-analysis to reconcile discrepancies. Consider structural analogs (e.g., 4-[(2-Methylcyclohexyl)amino]butan-2-ol) to isolate the role of the thiophene moiety in bioactivity .

Q. What computational strategies are effective in predicting the receptor-binding interactions of 4-Amino-2-methyl-1-(thiophen-3-yl)butan-2-ol?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like G-protein-coupled receptors (GPCRs). The hydroxyl and amino groups often form hydrogen bonds with active-site residues, while the thiophene ring engages in π-π stacking .
  • MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM force fields) to assess binding stability and conformational changes in aqueous environments .

Q. How can enantioselective synthesis of this compound be optimized for chiral purity?

  • Catalytic Methods : Use chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation or enzymatic resolution with lipases. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .
  • Industrial Scaling : Implement continuous-flow reactors with immobilized catalysts to enhance throughput and reduce racemization risks .

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